3-Bromo-5-cyclopropylisonicotinonitrile
Description
Significance of Isonicotinonitrile Scaffolds in Modern Organic Chemistry Research
Isonicotinonitrile, also known as 4-cyanopyridine, belongs to the broader class of nicotinonitriles (cyanopyridines), which are derivatives of the pyridine (B92270) ring system. The pyridine ring is a fundamental N-heteroaromatic structure found in a wide range of physiologically active molecules, including natural products like vitamins and coenzymes. nih.gov This prevalence has made pyridine and its derivatives, such as isonicotinonitriles, highly valuable scaffolds in medicinal chemistry and drug discovery. nih.govresearchgate.net
Extensive research has been dedicated to developing synthetic pathways for nicotinonitrile analogues, leading to a significant body of knowledge about their therapeutic and biological properties. researchgate.netekb.eg These scaffolds are not merely theoretical constructs; several nicotinonitrile derivatives have been successfully developed into marketed drugs, including bosutinib, neratinib, and milrinone. researchgate.netekb.eg The versatility of the isonicotinonitrile framework allows for functionalization at various positions, enabling chemists to create diverse libraries of compounds for screening a wide array of biological activities, from anticancer to anti-inflammatory effects. ekb.egekb.eg
Role of Bromine and Cyclopropyl (B3062369) Moieties in Contemporary Molecular Design and Synthesis
The deliberate inclusion of specific chemical groups is a key strategy in modern molecular design to fine-tune the properties of a parent scaffold. Bromine and cyclopropyl groups are two such moieties that are frequently employed to enhance the physicochemical and pharmacological profiles of molecules.
The introduction of a bromine atom, a process known as bromination, is a recognized strategy in drug design. ump.edu.pl Halogens like bromine can influence a molecule's properties through several mechanisms. One important phenomenon is "halogen bonding," where the bromine atom can form non-covalent interactions with other molecules. ump.edu.plsemanticscholar.org This is possible due to an electron-deficient region on the halogen atom known as a "sigma-hole," which can favorably alter intermolecular and intramolecular interactions, potentially improving how a drug binds to its biological target. ump.edu.plsemanticscholar.org Strategically placing a bromine atom can lead to increased therapeutic activity, beneficial effects on metabolism, and a longer duration of action for a drug. ump.edu.plsemanticscholar.orgump.edu.pl Bromine's versatility allows it to be incorporated into a wide range of pharmaceutical agents, from anesthetics to potential anticancer drugs.
The cyclopropyl group has seen a surge in use in drug development, transitioning numerous drug candidates from preclinical to clinical stages. acs.orgnih.gov This small, rigid ring system is attractive for several reasons. Structurally, the three carbon atoms are coplanar, and the C-H bonds are shorter and stronger than those in more flexible alkyl chains. acs.orgnih.govscientificupdate.com These features allow the cyclopropyl ring to introduce conformational constraints, which can help position other parts of the molecule for optimal binding to a receptor. iris-biotech.de Functionally, incorporating a cyclopropyl moiety can address common challenges in drug discovery by enhancing potency, increasing metabolic stability, and reducing off-target effects. acs.orgscientificupdate.com It can also be used to modulate properties like lipophilicity and pKa. iris-biotech.de For example, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can improve metabolic stability. iris-biotech.de
Overview of 3-Bromo-5-cyclopropylisonicotinonitrile within Heterocyclic Chemistry Investigations
This compound is a chemical compound that integrates the isonicotinonitrile scaffold with the strategically positioned bromine atom and cyclopropyl group. While extensive research on this specific molecule as an end-product is not widely published, its structure makes it a highly valuable intermediate or building block in the synthesis of more complex heterocyclic compounds.
This compound serves as a platform for further chemical exploration. The bromine atom at the 3-position is a key functional handle. It can participate in a variety of cross-coupling reactions, allowing chemists to introduce a wide range of other functional groups at this position. The nitrile group (-CN) is also a versatile functional group that can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles. The cyclopropyl group at the 5-position provides the aforementioned benefits of rigidity and metabolic stability to any larger molecule constructed from this intermediate.
Therefore, this compound is primarily of interest to synthetic and medicinal chemists as a starting material for creating novel and diverse libraries of compounds. Researchers can leverage its pre-installed, strategically placed functionalities to systematically modify the isonicotinonitrile core and investigate structure-activity relationships (SAR) in the pursuit of new therapeutic agents.
Table 1: Chemical Properties of this compound Data derived from publicly available chemical databases.
| Property | Value |
| CAS Number | 1404367-14-1 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Synonyms | 4-Pyridinecarbonitrile, 3-bromo-5-cyclopropyl- |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-cyclopropylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-12-4-8(6-1-2-6)7(9)3-11/h4-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBWXMNXNUKNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256928 | |
| Record name | 3-Bromo-5-cyclopropyl-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404367-14-1 | |
| Record name | 3-Bromo-5-cyclopropyl-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404367-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyclopropyl-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Cyclopropylisonicotinonitrile
Reactivity of the Bromine Substituent
The bromine atom attached to the pyridine (B92270) ring at the 3-position is the most reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is enhanced by the electron-deficient nature of the isonicotinonitrile core.
Metal-Catalyzed Cross-Coupling Reactions.acs.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the bromine substituent on 3-Bromo-5-cyclopropylisonicotinonitrile serves as an excellent handle for such transformations. acs.org Palladium-based catalysts are most commonly employed for these reactions. acs.org
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl structures. For this compound, a hypothetical Suzuki coupling reaction with an arylboronic acid would yield a 3-aryl-5-cyclopropylisonicotinonitrile derivative.
Hypothetical Suzuki Coupling Reaction Data
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) and is catalyzed by palladium. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, such as a vinylstannane or an arylstannane, would lead to the corresponding 3-vinyl- or 3-aryl-5-cyclopropylisonicotinonitrile.
Hypothetical Stille Coupling Reaction Data
| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | Data not available |
| 2 | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | NMP | Data not available |
| 3 | (Tributylstannyl)thiophene | AsPh₃ / Pd₂(dba)₃ | None | DMF | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic coupling partner with an organohalide, catalyzed by nickel or palladium complexes. acs.org Due to the high reactivity of Grignard reagents, this reaction is often performed under strictly anhydrous conditions. The coupling of this compound with a Grignard reagent would provide a direct method for alkylation or arylation at the 3-position.
Hypothetical Kumada Coupling Reaction Data
| Entry | Grignard Reagent | Catalyst | Solvent | Yield (%) |
| 1 | Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | Data not available |
| 2 | Ethylmagnesium chloride | Pd(PPh₃)₄ | Diethyl ether | Data not available |
| 3 | Isopropylmagnesium chloride | Ni(dppp)Cl₂ | THF | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
The Hiyama cross-coupling reaction employs an organosilane as the organometallic partner in a palladium-catalyzed reaction with an organohalide. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). This reaction offers an alternative to other cross-coupling methods, particularly when the corresponding organoboron or organotin compounds are unstable or difficult to prepare.
Hypothetical Hiyama Cross-Coupling Reaction Data
| Entry | Organosilane | Catalyst | Activator | Solvent | Yield (%) |
| 1 | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | Data not available |
| 2 | Vinyltriethoxysilane | [Pd(allyl)Cl]₂ | TASF | Dioxane | Data not available |
| 3 | (4-Fluorophenyl)trifluorosilane | PdCl₂(dppf) | CsF | DMF | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
Nucleophilic Aromatic Substitution Pathways.
The electron-deficient nature of the pyridine ring in this compound, accentuated by the nitrile group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Common nucleophiles include amines, alkoxides, and thiolates.
Hypothetical Nucleophilic Aromatic Substitution Reaction Data
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | Data not available |
| 2 | Sodium methoxide | - | Methanol | Reflux | Data not available |
| 3 | Piperidine (B6355638) | t-BuONa | Toluene | 100 | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
Grignard and Organolithium Chemistry
The presence of a bromine atom on the electron-deficient pyridine ring at the 3-position makes this compound a suitable precursor for organometallic intermediates. The formation of Grignard and organolithium reagents proceeds via a metal-halogen exchange, transforming the electrophilic carbon-bromine bond into a highly nucleophilic carbon-metal bond.
Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (5-cyclopropyl-4-cyanonicotin-3-yl)magnesium bromide. While such reactions can sometimes be challenging in diethyl ether, THF is often a more effective solvent for the formation of Grignard reagents from aromatic and heteroaromatic halides. rsc.org This organomagnesium compound is a potent nucleophile.
Organolithium Reagent Formation: Alternatively, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) facilitates a rapid bromine-lithium exchange. This process generates 3-lithio-5-cyclopropylisonicotinonitrile, another powerful nucleophilic species.
These organometallic intermediates are pivotal in synthetic chemistry as they can react with a wide array of electrophiles to introduce new functional groups onto the pyridine ring. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup would yield 5-cyclopropyl-4-cyanonicotinic acid. masterorganicchemistry.com Similarly, reactions with aldehydes and ketones produce secondary and tertiary alcohols, respectively.
Table 1: Reactions of Organometallic Derivatives
| Reagent Type | General Reaction | Electrophile Example | Product Class |
|---|---|---|---|
| Grignard Reagent | Nucleophilic Addition | Ketones (e.g., Acetone) | Tertiary Alcohol |
| Organolithium | Halogen-Metal Exchange | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Grignard Reagent | Nucleophilic Addition | Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol |
Transformations of the Cyclopropyl (B3062369) Group
The cyclopropyl group, while often enhancing metabolic stability in drug molecules, possesses unique reactivity due to its inherent ring strain. hyphadiscovery.com This strain, arising from bond angles of 60°, imparts properties similar to a carbon-carbon double bond, allowing it to participate in various transformations. wikipedia.org
The cyclopropyl ring can act as a three-carbon synthon in cycloaddition reactions. acs.orgcolab.ws Under the influence of Lewis acids, donor-acceptor cyclopropanes can undergo [3+n]-cycloadditions. While the specific reactivity of the cyclopropyl group in this compound would be influenced by the strongly electron-withdrawing isonicotinonitrile core, its potential for ring-opening reactions remains a key aspect of its chemistry.
In metabolic studies of related compounds, cyclopropyl groups have been shown to undergo NADPH-dependent oxidation, leading to hydroxylated metabolites and ring-opened products. hyphadiscovery.com This suggests that under specific oxidative conditions, the cyclopropyl moiety of this compound could be transformed into more functionalized structures. Such transformations might proceed through radical intermediates, leading to the opening of the three-membered ring.
Reactions Involving the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important chemical moieties, including amides, carboxylic acids, and amines.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through a primary amide intermediate.
Hydration to Amide: Partial hydrolysis, often achieved using milder conditions such as acid catalysis in the presence of a controlled amount of water, can selectively convert the nitrile to 3-bromo-5-cyclopropylisonicotinamide.
Hydrolysis to Carboxylic Acid: Complete hydrolysis to 3-bromo-5-cyclopropylisonicotinic acid requires more forcing conditions, such as heating with concentrated aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). A documented method for converting similar bromo-substituted carboxamides to their corresponding carboxylic acids involves treatment with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA), which proceeds in high yield. mdpi.com
The nitrile group is readily reduced to a primary amine. This transformation is fundamental for introducing a basic aminomethyl group, which is a common pharmacophore. Common methods for this reduction include:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
Chemical Reduction: Use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.
These methods would convert this compound into (3-bromo-5-cyclopropylpyridin-4-yl)methanamine.
The nitrile functionality can participate in carbon-carbon bond-forming reactions, enabling the construction of more complex molecular skeletons.
Blaise Reaction: This reaction involves the treatment of the nitrile with an α-haloester (like ethyl bromoacetate) in the presence of activated zinc metal. wikipedia.orgorganic-chemistry.org The reaction forms an organozinc intermediate that adds to the nitrile. wikipedia.org For this compound, this would yield a β-enamino ester. Subsequent hydrolysis of this intermediate with aqueous acid provides a β-ketoester, a valuable synthetic building block. organic-chemistry.org Improved procedures for the Blaise reaction, such as using THF as a solvent and slow addition of the haloester, have been developed to increase yields and minimize side reactions. organic-chemistry.org
Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. This reaction is not directly applicable to this compound as it is a mononitrile. It would first require chemical modification to introduce a second nitrile-containing side chain elsewhere on the molecule.
Oxidative and Reductive Transformations
Beyond the specific reactions of the nitrile group, the molecule as a whole can undergo various oxidative and reductive processes.
Oxidative Transformations:
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic substitution.
Cyclopropyl Ring Oxidation: As mentioned previously, the cyclopropyl group is susceptible to oxidative cleavage under certain biological or chemical conditions, which can lead to ring-opened products. hyphadiscovery.com
Reductive Transformations:
Nitrile Reduction: As detailed in section 3.3.2, the nitrile group can be selectively reduced to a primary amine.
Debromination: The carbon-bromine bond can be cleaved via catalytic hydrogenation or by using certain reducing agents, which would replace the bromine atom with a hydrogen atom.
Pyridine Ring Reduction: The aromatic pyridine ring is generally resistant to reduction. However, under high pressure and temperature with specific catalysts (e.g., Rhodium on alumina), it can be hydrogenated to the corresponding piperidine ring.
Table 2: Summary of Functional Group Transformations
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Bromo | Metal-Halogen Exchange | Mg in THF or n-BuLi | Organometallic (Grignard/Organolithium) |
| Cyclopropyl | Oxidative Ring Opening | e.g., CYP450 enzymes, specific oxidants | Hydroxylated/Ring-Opened Products |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Nitrile | Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine |
| Nitrile | Blaise Reaction | α-bromoester, Zn | β-Ketoester (after hydrolysis) |
| Pyridine Ring | N-Oxidation | m-CPBA | Pyridine N-Oxide |
Radical Chemistry and Photoredox Catalysis in Compound Transformations
The transformation of this compound under radical conditions, particularly through the use of visible-light photoredox catalysis, opens up a vast landscape of synthetic possibilities. This approach allows for the generation of highly reactive intermediates from the otherwise stable aryl bromide, enabling a range of carbon-carbon and carbon-heteroatom bond formations under mild conditions. The core of this reactivity lies in the single-electron reduction of the carbon-bromine bond, which is significantly weaker than other C-H or C-C bonds within the molecule. This selective activation provides a powerful tool for late-stage functionalization, where the cyclopropyl and nitrile groups remain intact.
Visible-light photoredox catalysis has emerged as a particularly effective method for initiating these radical transformations. nih.gov In a typical catalytic cycle, a photocatalyst, upon absorption of visible light, becomes a potent single-electron donor. This excited-state photocatalyst can then reduce the C-Br bond of this compound to generate a pyridyl radical. This radical species is a versatile intermediate that can engage in a variety of subsequent reactions, most notably additions to unsaturated systems or cross-coupling with other radical precursors.
One of the most explored pathways for the pyridyl radical derived from bromopyridines is its intermolecular addition to olefins. nih.gov This reaction typically proceeds in an anti-Markovnikov fashion, leading to the formation of a new carbon-carbon bond at the less substituted carbon of the alkene. The resulting alkyl radical is then quenched by a hydrogen atom donor to yield the final product. The choice of solvent can play a crucial role in the chemoselectivity of these reactions, influencing the reactivity of the pyridyl radical towards either electron-rich or electron-poor olefins. nih.gov
Mechanistic investigations into the formation of pyridyl radicals from halopyridines suggest a process that can be more complex than a simple direct electron transfer. nih.gov Studies support a mechanism involving a proton-coupled electron transfer (PCET), where the reduction of the halopyridine is facilitated by the presence of a proton source. nih.gov This is followed by the radical addition to the alkene and a subsequent hydrogen atom transfer (HAT) to furnish the hydroarylation product. The efficiency and selectivity of this process are highly dependent on the interplay between the photocatalyst, the solvent, and the nature of the alkene coupling partner.
Furthermore, the presence of the cyclopropyl group introduces another dimension to the radical chemistry of this molecule. Cyclopropyl rings can undergo radical-promoted ring-opening/cyclization cascades. nih.govbeilstein-journals.org While the pyridyl radical itself is centered on the aromatic ring, subsequent intramolecular reactions or rearrangements involving the cyclopropyl moiety could lead to the formation of more complex polycyclic structures, although this remains a less explored area for this specific compound.
The following tables present data from studies on analogous systems, illustrating the scope and efficiency of photoredox-catalyzed reactions of bromopyridines with various radical precursors and coupling partners.
| Entry | Bromopyridine Substrate | Alkene Partner | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | 1-Octene | Ir(ppy)2(dtbbpy)PF6 | TFE | 85 |
| 2 | 3-Bromo-5-methylpyridine (B130446) | Styrene | Ir(ppy)2(dtbbpy)PF6 | TFE | 78 |
| 3 | 3-Bromopyridine | Ethyl acrylate | Ir(ppy)2(dtbbpy)PF6 | DMSO/H2O | 92 |
| 4 | 4-Bromopyridine | N-Vinylpyrrolidinone | Ir(ppy)2(dtbbpy)PF6 | TFE | 65 |
| 5 | 3-Bromo-5-chloropyridine | Allyl alcohol | Ir(ppy)2(dtbbpy)PF6 | TFE | 71 |
| Parameter | Value | Method/Conditions | Significance |
|---|---|---|---|
| Reduction Potential of 3-Bromopyridine (V vs. SCE) | -2.23 | Cyclic Voltammetry in DMF | Indicates the thermodynamic barrier for single-electron reduction. |
| Excited State Reduction Potential of Ir(ppy)2(dtbbpy)PF6 (V vs. SCE) | -2.19 | Calculated from electrochemical and spectroscopic data | Shows the photocatalyst is a sufficiently strong reductant in its excited state. |
| Quantum Yield | >1 | Actinometry | Suggests a radical chain process may be operative under certain conditions. |
| Key Intermediate | 3-Pyridyl Radical | Trapping experiments with TEMPO | Confirms the generation of the key radical intermediate. |
Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic and crystallographic characterization data for the chemical compound this compound is not publicly available.
Searches for Nuclear Magnetic Resonance (NMR) data, including ¹H NMR, ¹³C NMR, and advanced NMR techniques, as well as Mass Spectrometry (MS) data, such as High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Mass Spectrometry, did not yield specific results for this particular compound. While related compounds and general synthesis methods for similar structures were found, the explicit analytical data required to fulfill the detailed outline of the requested article is absent from the available resources.
Therefore, it is not possible to generate the requested scientific article focusing on the spectroscopic and crystallographic characterization of this compound with the required data tables and detailed research findings.
Spectroscopic and Crystallographic Characterization of 3 Bromo 5 Cyclopropylisonicotinonitrile
Infrared (IR) Spectroscopy
No experimental data on the infrared spectrum of 3-Bromo-5-cyclopropylisonicotinonitrile is currently available in published literature.
X-ray Crystallography and Conformational Analysis
There is no publicly available single crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal structure, intermolecular interactions, molecular conformation, and stereochemistry cannot be provided.
Single Crystal X-ray Diffraction Data Acquisition
No information on the data acquisition parameters for a single crystal X-ray diffraction experiment of this compound has been reported.
Structural Refinement and Intermolecular Interactions (e.g., Hydrogen Bonding)
Without crystallographic data, a description of the structural refinement and an analysis of intermolecular interactions are not possible.
Analysis of Molecular Conformation and Stereochemistry
A detailed analysis of the molecular conformation and stereochemistry of this compound, which would be derived from crystallographic studies, is not available.
Theoretical and Computational Investigations of 3 Bromo 5 Cyclopropylisonicotinonitrile
Quantum Chemical Calculations: An Unwritten Chapter
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific Density Functional Theory (DFT) studies or detailed molecular orbital analyses for 3-bromo-5-cyclopropylisonicotinonitrile have been published.
Density Functional Theory (DFT) Studies
There are no documented DFT studies that have investigated the optimized geometry, electronic properties, or thermodynamic parameters of this compound. Such studies would be invaluable for predicting its reactivity, stability, and potential interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. At present, no computational studies have been published that detail the mechanisms of reactions involving this compound. Investigating potential reaction pathways, transition states, and activation energies would provide critical insights for synthetic chemists.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist in proprietary databases, there are no publicly accessible computational predictions of the spectroscopic parameters for this compound. Computational methods can provide valuable predictions of NMR, IR, and UV-Vis spectra, which are essential for the characterization and identification of the compound.
Conformational Landscape Analysis and Energy Minima
The presence of a cyclopropyl (B3062369) group introduces conformational flexibility to the molecule. However, a conformational landscape analysis to identify the various possible conformers and their relative energy minima has not been reported for this compound. Understanding the preferred spatial arrangement of the atoms is fundamental to comprehending its physical and chemical behavior.
Applications and Advanced Research Potential of 3 Bromo 5 Cyclopropylisonicotinonitrile
A Versatile Synthetic Building Block
The strategic placement of reactive sites on the pyridine (B92270) ring of 3-Bromo-5-cyclopropylisonicotinonitrile makes it a highly versatile building block in the synthesis of complex molecules. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The nitrile group can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility. This multi-faceted reactivity enables chemists to construct intricate molecular scaffolds from a relatively simple starting material.
Crafting Novel Ligands and Functional Materials through Derivatization
The derivatization of this compound is a promising avenue for the development of novel ligands and functional materials. The pyridine nitrogen and the nitrile group can act as coordination sites for metal ions, making its derivatives potential candidates for new catalysts, sensors, and metal-organic frameworks (MOFs). The introduction of various substituents via the bromo position can modulate the electronic and steric properties of the resulting ligands, allowing for the fine-tuning of their coordination behavior and the properties of the subsequent metal complexes.
A Precursor in the Quest for New Medicines
In the field of medicinal chemistry, this compound is emerging as a valuable precursor for lead optimization and the synthesis of compound libraries. Its rigid pyridine scaffold is a common feature in many biologically active compounds.
Designing Pyridine-Based Bioactive Compound Libraries
The ability to readily diversify the structure of this compound makes it an ideal starting point for the creation of pyridine-based compound libraries. By systematically varying the substituents at the bromo and nitrile positions, large collections of related molecules can be synthesized. These libraries are then screened against various biological targets to identify new drug candidates.
Unraveling Structure-Activity Relationships through Strategic Derivatization
The targeted modification of this compound is a powerful tool for exploring the structure-activity relationships (SAR) of bioactive compounds. By observing how small, controlled changes to the molecule's structure affect its biological activity, researchers can gain insights into the key molecular features required for a desired therapeutic effect. This iterative process of synthesis and biological evaluation is crucial for the optimization of lead compounds into effective drug candidates.
Emerging Applications in Chemical Biology
The unique reactivity of this compound also lends itself to applications in chemical biology, particularly in the areas of bioconjugation and protein modification. While direct applications of this specific molecule are still under exploration, the principles of using bromo-substituted heterocyclic compounds for such purposes are well-established. The bromine atom can potentially participate in nucleophilic substitution reactions with specific amino acid residues on proteins, allowing for the attachment of probes, tags, or other functional molecules. This enables the study of protein function, localization, and interactions within a cellular context.
Q & A
Basic: What synthetic methodologies are most effective for producing 3-Bromo-5-cyclopropylisonicotinonitrile?
Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, leveraging electron-withdrawing groups (e.g., cyano) to activate the aromatic ring for bromination. A common approach involves reacting 5-cyclopropylisonicotinonitrile with brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 80°C, 12 hours). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can researchers resolve contradictions in reported reaction yields for brominated pyridine derivatives?
Answer: Discrepancies often arise from variations in reaction parameters (e.g., solvent polarity, temperature gradients, or catalyst loading). To address this, employ a Design of Experiments (DOE) approach:
- Step 1: Replicate baseline conditions (e.g., from literature) using standardized reagents (≥98% purity).
- Step 2: Systematically vary one parameter (e.g., NBS stoichiometry from 1.0 to 1.2 equivalents) while monitoring yield via HPLC (C18 column, acetonitrile/water mobile phase).
- Step 3: Compare kinetic data (e.g., reaction half-life) to identify rate-limiting steps.
Refer to Safety Data Sheets (SDS) to ensure handling protocols align with reagent stability (e.g., light-sensitive intermediates may degrade under suboptimal storage) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify cyclopropyl proton environments (δ 1.0–1.5 ppm) and aromatic bromine deshielding effects.
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 253.01 (calculated).
- IR Spectroscopy: Detect cyano group stretching (~2220 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
Advanced: How can computational modeling guide the optimization of substituent effects in brominated isonicotinonitrile derivatives?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents:
- Electron-Withdrawing Groups (EWGs): Cyano and bromine groups reduce electron density at the 3- and 5-positions, enhancing SNAr reactivity.
- Substituent Positioning: Cyclopropyl groups introduce steric hindrance, which DFT can model to predict regioselectivity in cross-coupling reactions.
Validate predictions experimentally via Hammett plots correlating substituent σ values with reaction rates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer: Critical protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: ~0.1 mmHg at 25°C).
- Waste Disposal: Segregate halogenated waste in designated containers for incineration (per EPA guidelines) .
Advanced: How can researchers design a stability study for this compound under varying storage conditions?
Answer:
- Experimental Design:
- Variables: Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure (UV vs. dark).
- Duration: 0, 1, 3, 6 months.
- Analysis: Monitor degradation via HPLC purity assays and quantify byproducts (e.g., dehalogenation products).
- Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life at standard storage conditions (25°C) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer: The compound serves as a versatile intermediate for:
- Kinase Inhibitors: Bromine enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties.
- Proteolysis-Targeting Chimeras (PROTACs): The cyano group facilitates click chemistry for linker attachment.
- SAR Studies: Systematic substitution at the 3-position to optimize binding affinity in target proteins .
Advanced: How can researchers mitigate competing side reactions during palladium-catalyzed cross-coupling of this compound?
Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ for Buchwald-Hartwig amination to minimize β-hydride elimination.
- Ligand Optimization: Bulky ligands (e.g., XPhos) enhance steric control, reducing homocoupling byproducts.
- Additives: Include Cs₂CO₃ to scavenge HBr, preventing catalyst poisoning.
Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and isolate products via flash chromatography .
Basic: What solvent systems are compatible with this compound in recrystallization?
Answer: Optimal recrystallization solvents include:
- Binary Mixtures: Ethanol/water (7:3 v/v) for high recovery (>85%).
- Nonpolar Systems: Toluene for slow crystallization, yielding large single crystals for XRD analysis.
Avoid DMSO due to high boiling point and potential cyano group reactivity .
Advanced: How can machine learning models predict novel derivatives of this compound for high-throughput screening?
Answer:
- Data Curation: Compile existing reaction data (e.g., yields, conditions) from Reaxys or PubChem.
- Model Training: Use graph neural networks (GNNs) to predict feasible substituents at the 5-cyclopropyl position.
- Validation: Synthesize top candidates (e.g., 5-trifluoromethyl analogues) and compare predicted vs. experimental yields.
Tools like Pistachio or Reaxys BIORX provide reaction feasibility scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
